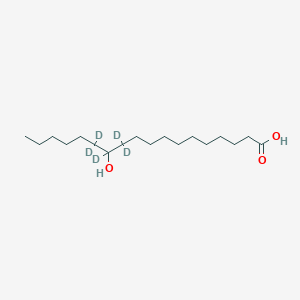

12-Hydroxystearic acid-d5

Description

BenchChem offers high-quality 12-Hydroxystearic acid-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxystearic acid-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H36O3 |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

11,11,12,13,13-pentadeuterio-12-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/i14D2,15D2,17D |

InChI Key |

ULQISTXYYBZJSJ-SUPLBRQZSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCC)C([2H])(C([2H])([2H])CCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 12-Hydroxystearic acid-d5.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 12-Hydroxystearic acid-d5, a deuterated analog of 12-Hydroxystearic acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Introduction

12-Hydroxystearic acid-d5 is the deuterium-labeled version of 12-Hydroxystearic acid.[1] Stable heavy isotopes are incorporated into drug molecules primarily for use as tracers in quantitative analyses during the drug development process.[1] Deuteration has garnered attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2] 12-Hydroxystearic acid itself is a saturated hydroxy fatty acid found in various natural sources and is utilized in a range of industrial applications, including the production of lubricants, cosmetics, and coatings.[3] In a biological context, it is recognized as a plant and bacterial xenobiotic metabolite.[4]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 12-Hydroxyoctadecanoic acid-d5 | N/A |

| Synonyms | 12-HSA-d5 | [5] |

| Molecular Formula | C₁₈H₃₁D₅O₃ | [1] |

| Molecular Weight | 305.51 g/mol | [1][2] |

| CAS Number | 2468637-39-8 | [1] |

| Appearance | White to cream-colored solid (estimated) | [6] |

| Melting Point | 72 - 77 °C (estimated for non-deuterated form) | [6] |

| Boiling Point | > 300 °C (estimated for non-deuterated form) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform (B151607) (estimated for non-deuterated form) | [7][8] |

Experimental Protocols

The analysis of 12-Hydroxystearic acid-d5, particularly in biological matrices, typically involves chromatographic separation followed by mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques.[6][9]

Sample Preparation and Derivatization for GC-MS Analysis

Due to the low volatility of fatty acids, a derivatization step is necessary for GC-MS analysis.[5][9] This process converts the fatty acid into a more volatile ester, most commonly a fatty acid methyl ester (FAME).[5]

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is suitable for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids in a sample.[5]

-

Sample Preparation: Place the dried lipid extract (containing 12-Hydroxystearic acid-d5) into a screw-capped glass tube with a PTFE liner.[5]

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the sample.[5]

-

Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types.[5]

-

Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of a non-polar solvent (e.g., hexane (B92381) or heptane).[5]

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to separate the phases.[5]

-

Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.[5]

LC-MS Analysis of Deuterated Fatty Acids

LC-MS offers the advantage of analyzing fatty acids without the need for derivatization, although derivatization can be used to enhance sensitivity.[10][11]

Protocol: Direct Analysis by HPLC-ESI-MS

This protocol is adapted from a method for the quantification of deuterium-labeled fatty acids in plasma.[2]

-

Sample Hydrolysis: For samples containing esterified fatty acids, perform an alkaline hydrolysis to release the free fatty acids.[2]

-

Neutralization and Quenching: Neutralize the hydrolyzed sample and quench the reaction.[2]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of 12-Hydroxystearic acid-d5 in a biological sample using an internal standard method.

Caption: General workflow for quantitative analysis of 12-Hydroxystearic acid-d5.

Metabolic Pathway

While specific signaling pathways involving 12-Hydroxystearic acid are not well-defined, its biotransformation into valuable lactones by microorganisms is a known metabolic process.[14] The following diagram illustrates the proposed conversion of 12-Hydroxystearic acid to γ-dodecalactone by yeast, a process involving the β-oxidation cycle.[14][15]

Caption: Proposed metabolic pathway of 12-Hydroxystearic acid to γ-dodecalactone.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. akjournals.com [akjournals.com]

- 7. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of 12-Hydroxystearic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA), a saturated C18 hydroxy fatty acid, is a molecule of growing interest in various scientific disciplines. While extensively utilized in industrial applications for its unique rheological properties, its natural occurrence and biological roles are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of 12-HSA in biological systems, with a focus on its natural sources, quantification, and involvement in cellular signaling pathways.

Natural Occurrence of 12-Hydroxystearic Acid

12-Hydroxystearic acid has been identified as a natural product in a limited number of biological systems, primarily in certain species of bacteria and plants.

In Microorganisms

In Plants

12-HSA has also been identified in the plant kingdom, notably in Elaeagnus angustifolia, commonly known as Russian olive. As with Bacillus cereus, specific quantitative data on the concentration of 12-HSA in various tissues of Elaeagnus angustifolia is not extensively documented. Its role is described as that of a plant metabolite, suggesting its involvement in the plant's secondary metabolism. The primary commercial source of 12-HSA is not direct extraction from these natural sources, but rather through the hydrogenation of ricinoleic acid, which is the major fatty acid component of castor oil from the plant Ricinus communis.

Table 1: Documented Natural Sources of 12-Hydroxystearic Acid

| Biological System | Species | Organism Type | Notes |

| Bacteria | Bacillus cereus | Bacterium | Quantitative data on concentration is limited. |

| Plants | Elaeagnus angustifolia | Plant | Documented as a plant metabolite. |

Experimental Protocols for Identification and Quantification

The analysis of 12-HSA in biological samples requires robust extraction and sensitive analytical techniques. The following sections detail generalized protocols for its determination.

Extraction of 12-Hydroxystearic Acid from Biological Samples

A common method for extracting fatty acids, including 12-HSA, from bacterial or plant tissues involves a multi-step solvent extraction procedure.

Protocol 1: Total Fatty Acid Extraction from Bacterial Culture

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Washing: Wash the cell pellet with a suitable buffer or saline solution to remove media components.

-

Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2 v/v). This mixture disrupts cell membranes and solubilizes lipids.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids.

-

Isolation: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Figure 1: Workflow for the extraction of total fatty acids from a bacterial culture.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids. It requires derivatization of the fatty acids to increase their volatility.

Protocol 2: GC-MS Analysis of 12-HSA

-

Derivatization (Methylation): The extracted lipids are transesterified to their fatty acid methyl esters (FAMEs). A common method is to use methanolic HCl or BF3-methanol.

-

GC Separation: The FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up to separate the different FAMEs based on their boiling points and polarity.

-

MS Detection and Quantification: The separated FAMEs enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of the 12-HSA methyl ester will have characteristic fragment ions that can be used for its identification and quantification. An internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) should be used for accurate quantification.

Figure 2: Workflow for the quantification of 12-HSA by GC-MS.

Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers an alternative to GC-MS and does not always require derivatization.

Protocol 3: HPLC-ELSD Analysis of 12-HSA

-

Sample Preparation: The lipid extract is dissolved in a suitable solvent.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid), is used to separate the fatty acids.

-

ELSD Detection: The eluent from the HPLC column is passed through an evaporative light scattering detector. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam. The amount of scattered light is proportional to the concentration of the analyte.

-

Quantification: A calibration curve is generated using standards of known 12-HSA concentrations to quantify the amount in the sample.

Signaling Pathways Involving 12-Hydroxystearic Acid

Recent research has begun to uncover the role of 12-HSA as a signaling molecule, particularly in the context of the innate immune response in human skin and as a potential mediator of interspecies communication in bacteria.

Induction of Antimicrobial Peptide Secretion in Human Keratinocytes

A recent study has demonstrated that 12-HSA can act as a potent stimulator of antimicrobial peptide (AMP) secretion from primary human epidermal keratinocytes.[1][2][3] This finding suggests a role for 12-HSA in enhancing the skin's innate immune barrier.

The proposed signaling pathway involves the following key steps:[1][2][3]

-

Activation of DNMT3A: 12-HSA leads to the acute activation of DNA methyltransferase 3A (DNMT3A).

-

Transcriptional Silencing of Caspase-8: The activated DNMT3A mediates the transcriptional silencing of the CASP8 gene, leading to the downregulation of caspase-8 protein.

-

Inflammasome Activation: The downregulation of caspase-8 results in the activation of the inflammasome, a multiprotein complex involved in inflammatory responses.

-

AMP Secretion: The activated inflammasome triggers the secretion of stored AMPs from the keratinocytes.

This pathway highlights a novel mechanism by which a fatty acid can modulate the innate immune system.

Figure 3: Signaling pathway of 12-HSA-induced AMP secretion in keratinocytes.

Potential Role in Interspecies Bacterial Communication

Preliminary evidence suggests that 12-HSA may function as an interspecies signaling molecule in bacteria, potentially influencing processes like biofilm formation. This area of research is still in its early stages, and the specific receptors and downstream signaling cascades have yet to be fully elucidated. It is hypothesized that 12-HSA could be a component of the complex chemical language that bacteria use to communicate with each other and with their environment.

Conclusion and Future Directions

12-Hydroxystearic acid, a molecule with a well-established industrial profile, is emerging as a bioactive lipid with specific roles in biological systems. Its natural occurrence in bacteria and plants, though not extensively quantified, provides a basis for exploring its physiological functions. The recent discovery of its ability to modulate the innate immune response in human skin opens up exciting avenues for research in dermatology and drug development.

Future research should focus on:

-

Quantitative Analysis: Accurately determining the concentrations of 12-HSA in various tissues and fluids of the organisms in which it is naturally found.

-

Biosynthetic Pathways: Elucidating the enzymatic pathways responsible for the synthesis of 12-HSA in bacteria and plants.

-

Signaling Mechanisms: Further investigating the signaling pathways initiated by 12-HSA, including the identification of its cellular receptors and downstream targets in different biological contexts.

-

Therapeutic Potential: Exploring the potential of 12-HSA and its derivatives as therapeutic agents, for example, in modulating the skin's immune response.

This in-depth technical guide serves as a foundation for researchers and professionals seeking to understand and harness the biological potential of 12-hydroxystearic acid. As research in this area progresses, a more complete picture of the role of this intriguing molecule in the biological world will undoubtedly emerge.

References

The Role of 12-Hydroxystearic Acid-d5 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Hydroxystearic acid-d5 (12-HSA-d5) and its critical role as a stable isotope-labeled internal standard in the quantitative analysis of 12-Hydroxystearic acid (12-HSA). This document outlines the core principles of its application, detailed experimental protocols, and the biological significance of 12-HSA.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, significant variations can arise during sample preparation, chromatographic separation, and ionization. To ensure the accuracy and precision of analytical results, an internal standard is employed. A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1][2]

12-Hydroxystearic acid-d5 is the deuterium-labeled analog of 12-Hydroxystearic acid. In a SIL internal standard, one or more atoms of the analyte are replaced with their stable, non-radioactive heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.

The primary advantages of using a SIL internal standard like 12-HSA-d5 include:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since the SIL internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, some of the analyte may be lost. The SIL internal standard, being chemically similar, will be lost at a proportional rate, thus normalizing for any recovery inconsistencies.

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, the use of a SIL internal standard significantly improves the precision and accuracy of the quantitative results.

Quantitative Analysis of 12-Hydroxystearic Acid using 12-HSA-d5

The quantification of 12-HSA in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the key parameters for a typical quantitative assay.

Table 1: Mass Spectrometry Parameters for 12-HSA and 12-HSA-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| 12-Hydroxystearic Acid | 299.26 ([M-H]⁻) | 281.25 | 30 | Negative ESI |

| 12-Hydroxystearic Acid-d5 | 304.29 ([M-H]⁻) | 286.28 | 30 | Negative ESI |

Note: The precursor ion for 12-HSA is the deprotonated molecule [M-H]⁻. The product ion at m/z 281.25 corresponds to the loss of a water molecule. The parameters for 12-HSA-d5 are predicted based on the addition of 5 daltons for the deuterium atoms. Optimal collision energies may vary depending on the instrument used and should be empirically determined.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of 12-HSA in human plasma using 12-HSA-d5 as an internal standard.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Sample Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 12-HSA-d5 internal standard working solution (e.g., 1 µg/mL in methanol). Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection: Transfer the upper organic layer to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 12-HSA into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 12-HSA using 12-HSA-d5 as an internal standard.

Caption: Workflow for 12-HSA quantification.

12-Hydroxystearic Acid Signaling Pathway

12-Hydroxystearic acid has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The activation of PPARα by 12-HSA initiates a signaling cascade that leads to the transcription of genes involved in fatty acid oxidation.

Caption: PPARα signaling pathway activation.

Metabolic Pathway of 12-Hydroxystearic Acid

The metabolism of 12-hydroxystearic acid in mammals is expected to proceed through the beta-oxidation pathway, similar to other fatty acids. The hydroxyl group may undergo further modifications, but the primary route for energy production is the sequential cleavage of two-carbon units.

Caption: Beta-oxidation of 12-HSA.

Conclusion

12-Hydroxystearic acid-d5 is an indispensable tool for the accurate and precise quantification of 12-hydroxystearic acid in complex biological matrices. Its use as a stable isotope-labeled internal standard mitigates the challenges of matrix effects and sample variability inherent in LC-MS/MS bioanalysis. The methodologies and pathways described in this guide provide a comprehensive framework for researchers and drug development professionals working with this important fatty acid.

References

A Technical Guide to 12-Hydroxystearic Acid-d5 for Researchers and Drug Development Professionals

An In-Depth Overview of a Valuable Deuterated Standard in Modern Analytical and Metabolic Research

This technical guide provides a comprehensive overview of 12-Hydroxystearic acid-d5 (12-HSA-d5), a deuterated analog of the naturally occurring saturated fatty acid, 12-hydroxystearic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. Herein, we detail the commercial availability of 12-HSA-d5, its principal applications, and relevant experimental considerations.

Commercial Availability and Supplier Information

The accessibility of high-purity deuterated standards is critical for robust and reproducible experimental outcomes. 12-Hydroxystearic acid-d5 is available from a select number of specialized chemical suppliers. The following table summarizes the currently identified commercial sources and key product specifications.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| MedChemExpress | HY-W127329S | 2468637-39-8 | 99.88%[1] | Inquire with supplier |

| LGC Standards | TRC-H953783-2.5MG | 2468637-39-8 | Inquire with supplier | 2.5 mg[2] |

Note: Purity, available quantities, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Research and Development

The primary utility of 12-Hydroxystearic acid-d5 lies in its application as an internal standard for mass spectrometry-based quantitative analysis.[1] Its chemical properties are nearly identical to the endogenous 12-hydroxystearic acid, but its increased mass allows for clear differentiation in mass spectrometric analyses. This makes it an invaluable tool in various stages of research and drug development.

Internal Standard for Quantitative Bioanalysis

In the field of lipidomics and metabolic research, accurate quantification of endogenous molecules like 12-hydroxystearic acid is crucial. 12-HSA-d5 serves as an ideal internal standard to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. By adding a known amount of 12-HSA-d5 to a biological sample, researchers can accurately determine the concentration of the unlabeled analyte.

Metabolic Fate and Pharmacokinetic Studies

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the direct use of 12-Hydroxystearic acid-d5 are often proprietary or published within the context of broader research without explicit focus on the standard itself, this section provides a foundational experimental workflow for its application as an internal standard in a typical lipidomics or metabolomics experiment.

General Workflow for Quantification of 12-Hydroxystearic Acid using 12-HSA-d5

The following diagram illustrates a typical workflow for the quantification of 12-hydroxystearic acid in a biological matrix using 12-HSA-d5 as an internal standard.

Methodological Considerations

-

Chromatography: Reversed-phase liquid chromatography (LC) is commonly used for the separation of fatty acids. A C18 column is often suitable. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is essential for the selective detection and quantification of 12-hydroxystearic acid and its deuterated internal standard. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for this purpose. The precursor and product ions for both the analyte and the internal standard need to be optimized.

-

Calibration Curve: A calibration curve should be prepared using known concentrations of unlabeled 12-hydroxystearic acid and a constant concentration of 12-HSA-d5. This curve is used to determine the concentration of the analyte in the unknown samples based on the calculated peak area ratios.

Signaling Pathways and Logical Relationships

Currently, there is limited specific information available in the public domain regarding the direct involvement of 12-hydroxystearic acid in distinct signaling pathways. However, as a fatty acid, it is a precursor for the synthesis of more complex lipids and can influence cellular processes through its incorporation into cell membranes or by acting as a signaling molecule itself or through its metabolites. The use of 12-HSA-d5 can be instrumental in elucidating these potential roles.

The logical relationship for utilizing 12-HSA-d5 in metabolic studies is depicted in the following diagram.

Conclusion

12-Hydroxystearic acid-d5 is a crucial tool for researchers and drug development professionals engaged in the quantitative analysis of lipids and the study of fatty acid metabolism. Its commercial availability from specialized suppliers enables its use as an internal standard in sophisticated analytical workflows, primarily utilizing liquid chromatography-tandem mass spectrometry. While detailed public information on its direct involvement in specific signaling pathways is still emerging, its application in metabolic fate studies holds significant promise for advancing our understanding of the biological roles of 12-hydroxystearic acid. The methodologies outlined in this guide provide a solid foundation for the effective incorporation of this valuable deuterated standard into experimental designs.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 12-Hydroxystearic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety, handling, and storage recommendations for 12-Hydroxystearic acid-d5. The information is compiled from various safety data sheets (SDS) for the structurally similar 12-Hydroxystearic acid and is intended to provide a thorough understanding of the compound's characteristics to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

12-Hydroxystearic acid-d5 is a deuterated form of 12-Hydroxystearic acid, a saturated fatty acid. It is a brittle, waxy solid at ambient temperatures and is generally considered non-toxic and non-hazardous. It is insoluble in water.

| Property | Value |

| Appearance | Creamy-to-white flakes or powder |

| Melting Point | 72 - 78 °C |

| Boiling Point | > 300 °C |

| Flash Point | 210 - 294 °C |

| Solubility | Insoluble in water |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 12-Hydroxystearic acid is not classified as a hazardous substance or mixture.[1][2] However, some suppliers may classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Prolonged contact with large amounts of dust may cause mechanical irritation.[4]

Potential Health Effects:

-

Inhalation: Dust may cause respiratory irritation with excessive exposure.[4]

-

Skin Contact: Generally not irritating to the skin.

-

Eye Contact: Dust may cause minor eye irritation.[4]

-

Ingestion: May cause nausea, vomiting, and diarrhea.[4]

Section 3: First-Aid Measures

Immediate medical attention should be sought if you feel unwell.[4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[5][6][7] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][6] |

Section 4: Firefighting Measures

While not considered flammable, 12-Hydroxystearic acid may burn at high temperatures.[4]

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][7] Sand can also be used.[4] |

| Unsuitable Extinguishing Media | A high-volume water jet may be inefficient. |

| Special Hazards | In case of fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be released.[5][8] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6][7] |

Section 5: Accidental Release Measures

In the event of a spill, appropriate measures should be taken to prevent environmental contamination and ensure personnel safety.

Experimental Protocol for Spill Cleanup:

-

Evacuate Personnel: Evacuate unnecessary personnel from the spill area.[4][6]

-

Personal Protection: Equip cleanup crew with proper personal protective equipment (PPE), including gloves, protective goggles, and a dust mask or respirator if dust is generated.[4][6]

-

Containment: Prevent the spill from entering sewers or public waters.[4][6] Avoid generating dust.[4]

-

Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable, closed container for disposal.[6][9] If the material has melted, allow it to solidify before cleaning.[1]

-

Decontamination: Flush the area with water after material pickup.[8]

-

Disposal: Dispose of the waste safely in accordance with local, state, and federal regulations.[4][6]

Section 6: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe working environment.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Use appropriate personal protective equipment (see Section 7).[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][8]

-

Practice good industrial hygiene; do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store away from incompatible materials such as strong bases and strong oxidizers.[4]

-

For bulk storage, maintain the temperature at approximately 5-10 °C above the melting point or at ambient temperature. Avoid prolonged exposure to temperatures higher than 72 °C.[4]

-

Stainless steel is the preferred material for storage containers.[4]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[9] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge. |

| Eye/Face Protection | Wear chemical safety goggles or glasses.[6][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., rubber, neoprene) and clothing to prevent skin exposure.[1][6][9] |

| Respiratory Protection | If dust is generated and exposure limits are exceeded, use a NIOSH-approved dust mask or respirator.[4][6] |

Section 8: Stability and Reactivity

| Aspect | Description |

| Reactivity | Stable at ambient temperature and under normal conditions of use. |

| Chemical Stability | The product is stable under normal handling and storage conditions.[4] |

| Possibility of Hazardous Reactions | Hazardous polymerization will not occur.[4] |

| Conditions to Avoid | Avoid ignition sources and generating dust.[4][8] |

| Incompatible Materials | Strong bases and strong oxidizers.[4] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2) may be formed during combustion.[4] |

Diagrams

Caption: Workflow for the safe handling of 12-Hydroxystearic acid-d5.

Caption: Key storage recommendations for 12-Hydroxystearic acid-d5.

References

- 1. trc-corp.com [trc-corp.com]

- 2. trc-corp.com [trc-corp.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. penpet.es [penpet.es]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. redox.com [redox.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Key Differences Between 12-Hydroxystearic Acid and its Deuterated Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid that has garnered significant interest across various industries, from cosmetics and lubricants to pharmaceuticals.[1][2] Its unique physical and chemical properties, stemming from the presence of a hydroxyl group on the C12 position of the stearic acid backbone, allow it to function as a versatile gelling agent, emollient, and chemical intermediate.[1][3] The deuterated form of 12-HSA, typically 12-Hydroxystearic acid-d5, is a stable isotope-labeled analog that serves as a powerful tool in research, particularly in metabolic studies, pharmacokinetics, and for elucidating reaction mechanisms.[4][5]

This technical guide provides a comprehensive overview of the core differences between 12-Hydroxystearic acid and its deuterated counterpart. It will delve into their physicochemical properties, the implications of deuteration, relevant experimental protocols, and their roles in biological pathways.

Physicochemical Properties

| Property | 12-Hydroxystearic Acid | 12-Hydroxystearic acid-d5 | Data Source / Rationale |

| Molecular Formula | C18H36O3 | C18H31D5O3 | [3][4] |

| Molecular Weight | 300.48 g/mol | 305.51 g/mol | [3][4] |

| Appearance | White to cream-colored waxy solid (flakes or powder) | White to off-white solid | [1][4][6] |

| Melting Point | 72-76 °C | Expected to be very similar to 12-HSA | [1][6] Isotopic substitution has a minimal effect on melting point. |

| Boiling Point | Decomposes before boiling (~265 °C) | Expected to be very similar to 12-HSA | Isotopic substitution has a minimal effect on boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMSO, and chloroform. | Expected to have very similar solubility to 12-HSA | [1][3] Isotopic substitution generally does not significantly alter solubility. |

| pKa | ~4.78 (Predicted) | Expected to be very similar to 12-HSA | Isotopic substitution has a minimal effect on the acidity of the carboxylic acid group. |

The Impact of Deuteration: The Kinetic Isotope Effect

The most significant chemical difference arising from deuteration is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[7] This means that reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower reaction rate compared to the cleavage of a C-H bond.[8] This effect is particularly pronounced in reactions where C-H bond breaking is the rate-determining step.[9]

In the context of 12-HSA, deuteration at positions susceptible to metabolic oxidation can significantly slow down its breakdown, making it an excellent tracer for metabolic studies.[7][10]

Experimental Protocols

Synthesis of 12-Hydroxystearic Acid-d5

While a specific, detailed synthesis protocol for 12-Hydroxystearic acid-d5 is not widely published, a plausible method can be derived from general procedures for deuterating fatty acids. A common industrial method for producing 12-HSA is the hydrogenation of castor oil, followed by saponification and acidolysis.[2][11]

A potential laboratory-scale synthesis of 12-HSA-d5 could involve:

-

Starting Material: 12-Oxostearic acid.

-

Reduction with Deuteride: The keto group at the C12 position can be reduced to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce one deuterium (B1214612) atom at the C12 position.

-

H/D Exchange: To introduce further deuterium atoms on the carbon backbone, a hydrogen-deuterium exchange reaction can be performed. This typically involves heating the fatty acid in the presence of a deuterium source like D2O and a metal catalyst (e.g., Pt/C). This process can be repeated to achieve higher levels of deuteration.

dot

Caption: A plausible synthetic workflow for 12-Hydroxystearic acid-d5.

Analytical Differentiation: Mass Spectrometry

Mass spectrometry is a primary technique for distinguishing between 12-HSA and its deuterated form.

Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of the fatty acid sample in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[12]

-

If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.[12]

-

For liquid chromatography-mass spectrometry (LC-MS), use volatile buffers and avoid non-volatile salts.[13]

-

Centrifuge the sample to remove any particulates before injection.[13]

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal.

-

-

Analysis:

-

In negative ion mode ESI, 12-HSA will be detected as the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton.

-

Similarly, 12-HSA-d5 will be detected at a higher m/z, reflecting the mass of the deuterium atoms.

-

The mass difference between the two parent ions will directly indicate the number of deuterium atoms incorporated.

-

dot

Caption: A generalized workflow for the analysis of 12-HSA and its deuterated form by LC-MS.

Biological Signaling Pathways

12-Hydroxystearic acid has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[14] PPARs are transcription factors that play crucial roles in lipid metabolism and energy homeostasis.[15]

PPARα Signaling Pathway:

-

Ligand Binding: 12-HSA, as a fatty acid, can enter the cell and bind to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation, such as those for fatty acid transport and mitochondrial and peroxisomal β-oxidation.

The use of deuterated 12-HSA in cell culture or in vivo models allows researchers to trace its uptake, metabolism, and engagement with targets like PPARα without the interference of endogenous 12-HSA.

dot

Caption: The PPARα signaling pathway activated by 12-Hydroxystearic Acid.

Applications in Research and Development

The key differences between 12-HSA and its deuterated form give rise to distinct applications:

-

12-Hydroxystearic Acid:

-

Deuterated 12-Hydroxystearic Acid:

-

Metabolic Tracing: Used as an internal standard or tracer in mass spectrometry-based metabolomics to study the absorption, distribution, metabolism, and excretion (ADME) of 12-HSA.

-

Pharmacokinetic Studies: Helps in determining the pharmacokinetic profile of 12-HSA-based drug delivery systems.[4]

-

Mechanism of Action Studies: The kinetic isotope effect can be exploited to investigate the role of C-H bond cleavage in the metabolic pathways of 12-HSA.

-

Conclusion

12-Hydroxystearic acid and its deuterated form are chemically similar, yet their subtle difference in isotopic composition leads to significant distinctions in their application. While 12-HSA is valued for its bulk physical properties in various formulations, the deuterated version is a sophisticated tool for researchers, enabling precise tracking and mechanistic studies in complex biological systems. Understanding these differences is crucial for professionals in drug development and life sciences to effectively utilize these molecules in their respective fields.

References

- 1. 12-HYDROXYSTEARIC ACID | 106-14-9 [chemicalbook.com]

- 2. CN1288942A - Preparation method of grease chemical product 12-hydroxystearic acid - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bisleyinternational.com [bisleyinternational.com]

- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. epfl.ch [epfl.ch]

- 10. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-hydroxystearic acid application and synthesis method [th.volkskychem.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 14. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 12-Hydroxystearic Acid: A Technical Guide to its Applications in Cosmetics and Industrial Sectors

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, has emerged as a versatile and highly sought-after ingredient across a multitude of industries. Its unique molecular structure, featuring a hydroxyl group on the twelfth carbon, imparts a range of desirable properties, including exceptional thickening, gelling, and structuring capabilities. This technical guide provides an in-depth exploration of the diverse applications of 12-HSA, with a primary focus on its burgeoning role in cosmetics and its established utility in various industrial sectors. The guide delves into the quantitative performance data of 12-HSA, detailed experimental protocols for its application, and the underlying scientific principles governing its functionality. Particular attention is given to its recently discovered biological activity in the skin, offering new avenues for dermatological and cosmetic research.

Introduction to 12-Hydroxystearic Acid

12-Hydroxystearic acid (CAS No. 106-14-9) is a waxy, crystalline solid at room temperature, characterized by a high melting point and limited solubility in water.[1][2] Its production primarily involves the hydrogenation of ricinoleic acid, the main component of castor oil.[3][4] This process saturates the double bond in ricinoleic acid, resulting in the stable, saturated 12-HSA.[5] This bio-based origin makes 12-HSA an attractive, sustainable alternative to petroleum-derived ingredients.[6] The presence of both a carboxylic acid and a hydroxyl group allows for diverse chemical modifications and contributes to its ability to form extensive hydrogen-bonded networks, which are fundamental to its gelling and structuring properties.[7]

Applications in the Cosmetics Industry

In the realm of cosmetics, 12-HSA is prized for its multifunctional properties, acting as an emollient, thickener, and surfactant.[8][9] Its ability to form stable organogels and enhance the sensory profile of formulations makes it a valuable component in a wide array of personal care products.[1]

Functional Roles in Cosmetic Formulations

-

Thickening and Gelling Agent: 12-HSA is an efficient viscosity builder, capable of gelling various oils and esters to create desired textures in creams, lotions, and lipsticks.[1][9] This structuring ability contributes to the stability and consistency of cosmetic products.

-

Emollient: As an emollient, 12-HSA softens and soothes the skin, improving the feel and spreadability of cosmetic formulations.[6][9]

-

Surfactant: In cleansing products, 12-HSA acts as a surfactant, helping to lift and remove dirt and oils from the skin and hair.[6]

Biological Activity on the Skin: Induction of Antimicrobial Peptides (AMPs)

Recent research has unveiled a significant biological role for 12-HSA in skin health. It has been shown to be a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[10][11] AMPs are a crucial component of the skin's innate immune system, providing a first line of defense against a broad spectrum of pathogens.[10][11]

The mechanism of action involves the downregulation of caspase-8, which in turn activates the inflammasome, leading to the secretion of AMPs.[10][11] This process is initiated by the 12-HSA-mediated activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of the caspase-8 gene.[10]

This discovery opens up new possibilities for the use of 12-HSA in dermatological and cosmetic formulations aimed at enhancing the skin's natural defense mechanisms.

Quantitative Data in Cosmetics

| Product Type | 12-HSA Concentration (%) | Function | Reference |

| Other Make-up Preparations | up to 13.2% | Thickener, Structurant | [12] |

| Eyeliner | up to 13.1% | Thickener, Structurant | [12] |

| Lipstick | up to 12.3% | Gelling Agent, Structurant | [12][13] |

| Deodorants | 5 - 10% | Thickener, Gelling Agent | [12] |

| Rheological Parameter | Value | Conditions | Reference |

| Storage Modulus (G') | 56,200 Pa | 3% 12-HSA organogel at 15°C | [14] |

| Yield Stress | 112 Pa | Oil-in-water cream | [15] |

| Viscosity | 117,302 Pa·s | Oil-in-water cream | [15] |

Experimental Protocols for Cosmetic Formulations

This protocol provides a general guideline for creating a stable O/W cream using 12-HSA as a thickener and structuring agent.

Materials:

-

Oil Phase:

-

12-Hydroxystearic Acid (2-5%)

-

Emollient oils (e.g., Caprylic/Capric Triglyceride, Almond Oil) (15-25%)

-

Emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol) (3-5%)

-

-

Water Phase:

-

Distilled Water (q.s. to 100%)

-

Humectant (e.g., Glycerin) (3-5%)

-

Thickener (e.g., Xanthan Gum) (0.2-0.5%)

-

-

Cool-Down Phase:

-

Preservative (e.g., Phenoxyethanol) (as required)

-

Fragrance/Essential Oils (as desired)

-

Active Ingredients (as desired)

-

Procedure:

-

Phase Preparation: In separate beakers, weigh the ingredients for the oil phase and the water phase.

-

Heating: Heat both phases separately in a water bath to 75-80°C. Stir the oil phase until the 12-HSA and other solid components are completely melted and the phase is homogenous. Stir the water phase until the thickener is fully hydrated.

-

Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently with a paddle stirrer.

-

Addition of Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the preservative, fragrance, and any other heat-sensitive active ingredients.

-

Final Mixing: Continue stirring until the cream is smooth and has reached room temperature.

-

Quality Control: Check the pH of the final product and adjust if necessary. Evaluate the viscosity and stability of the cream.

This protocol outlines the steps for creating a lipstick formulation incorporating 12-HSA for structure and stability.[13]

Materials:

-

Waxes: Candelilla Wax, Beeswax, Carnauba Wax (10-20% total)

-

Oils and Emollients: Castor Oil, Caprylic/Capric Triglyceride (40-60% total)

-

Structuring Agent: 12-Hydroxystearic Acid (5-10%)

-

Pigments: Iron Oxides, D&C Lakes (5-15%)

-

Antioxidant: Tocopherol (Vitamin E) (0.1-1%)

-

Flavor/Fragrance: (as desired)

Procedure:

-

Pigment Dispersion: Disperse the pigments in a portion of the castor oil using a roller mill or other suitable dispersion equipment until a uniform color paste is achieved.

-

Melting of Waxes and Oils: In a heated vessel, combine the waxes, remaining oils, and 12-HSA. Heat to 80-85°C with stirring until all components are completely melted and the mixture is homogenous.

-

Addition of Pigment Dispersion: Add the pigment dispersion to the molten wax and oil mixture and mix until the color is uniformly distributed.

-

Addition of Minor Ingredients: Add the antioxidant and flavor/fragrance and mix thoroughly.

-

Molding: Pour the molten lipstick mass into lipstick molds.

-

Cooling: Allow the lipsticks to cool and solidify at room temperature or in a cooling tunnel.

-

Finishing: Once solidified, remove the lipsticks from the molds and flame them to achieve a glossy finish.

Applications in Other Industries

The robust gelling and thickening properties of 12-HSA, along with its thermal and chemical stability, have led to its widespread use in numerous industrial applications.

Lubricating Greases

12-HSA is a cornerstone in the manufacturing of high-performance lubricating greases, particularly lithium, calcium, and barium greases.[8] It acts as a thickener, forming a stable soap matrix that entraps the lubricating oil. Greases formulated with 12-HSA exhibit excellent water resistance, thermal stability, and mechanical stability.[16]

| Property | Value | Test Method | Reference |

| Dropping Point (Lithium Grease) | 190-200 °C | ASTM D566 | [16][17] |

| Continuous Operating Temperature | up to 130 °C | - | [16] |

This protocol outlines the standardized method for determining the temperature at which a grease passes from a semi-solid to a liquid state.[3][4]

Apparatus:

-

Grease Cup

-

Test Tube

-

Thermometers (for sample and oil bath)

-

Heater and Stirrer for Oil Bath

Procedure:

-

Sample Preparation: Fill the grease cup with the grease sample, ensuring no air bubbles are trapped.

-

Apparatus Assembly: Assemble the apparatus with the filled grease cup inside the test tube, and place the assembly in the oil bath.

-

Heating: Heat the oil bath at a specified, controlled rate.

-

Observation: Observe the sample closely. The dropping point is the temperature at which the first drop of material falls from the grease cup.

-

Recording: Record the temperature on the sample thermometer at the moment the first drop falls.

Plastics and Polymers

| Property | Effect of 12-HSA (as a plasticizer/lubricant) |

| Tensile Strength | Expected to decrease |

| Elongation at Break | Expected to increase |

| Hardness | Expected to decrease |

Coatings and Inks

12-HSA is reacted with acrylic esters to produce hard and durable thermosetting polymers used in high-quality automotive and industrial coatings.[1][8] It can also act as a rheology modifier in inks, controlling their flow and printing characteristics. The hardness of coatings can be evaluated using methods like the pencil hardness test (ASTM D3363).[5][21][22]

Rubber

In the rubber industry, 12-HSA functions as an activator and internal lubricant for both natural and synthetic rubbers, aiding in the processing and improving the final properties of the rubber product.[6]

Future Perspectives and Conclusion

12-Hydroxystearic acid stands out as a remarkably versatile and sustainable chemical. Its well-established role in industrial applications, particularly in lubricating greases, continues to be of great importance. In the cosmetics sector, its multifunctional properties as a thickener, emollient, and surfactant are highly valued. The recent discovery of its ability to stimulate the skin's innate immune response by inducing antimicrobial peptide secretion opens up exciting new avenues for its use in advanced skincare and dermatological treatments.

Future research is likely to focus on further elucidating the biological mechanisms of 12-HSA on the skin, exploring its potential in treating various skin conditions, and developing novel cosmetic formulations that leverage its unique properties. In the industrial realm, the drive for sustainable and high-performance materials will continue to fuel the demand for 12-HSA and its derivatives. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the full potential of this remarkable bio-based ingredient.

Experimental Methodologies in Detail

Evaluation of Antimicrobial Efficacy on Skin Explants

This protocol describes a method to assess the ability of 12-HSA to induce an antimicrobial response in skin tissue.

Materials:

-

Human skin explants

-

12-Hydroxystearic acid solution (e.g., 40µM in a suitable vehicle)

-

Vehicle control

-

Culture medium

-

Pathogenic bacteria (e.g., S. aureus, P. aeruginosa)

-

Phosphate-buffered saline (PBS)

-

Agar (B569324) plates

Procedure:

-

Treatment of Skin Explants: Place skin explants in a culture medium and treat with the 12-HSA solution or vehicle control for 24 hours.[10]

-

Bacterial Challenge: After the treatment period, expose the skin explants to a standardized suspension of pathogenic bacteria for a defined period (e.g., 2 hours).

-

Quantification of Bacteria:

-

Topical Sampling: Wash the surface of the skin explant with PBS to collect bacteria.[23]

-

Tissue Homogenization: Homogenize the skin tissue to release bacteria within the tissue.

-

-

Colony Forming Unit (CFU) Counting: Serially dilute the bacterial suspensions from both topical and tissue samples and plate them on appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL.[2][17]

-

Data Analysis: Compare the CFU counts from the 12-HSA-treated group with the vehicle control group to determine the reduction in bacterial viability.

RT-qPCR Protocol for Gene Expression Analysis of Antimicrobial Peptides

This protocol outlines the steps for quantifying the expression of AMP genes in keratinocytes treated with 12-HSA.

Materials:

-

Keratinocyte cell culture

-

12-Hydroxystearic acid solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target AMP genes (e.g., DEFB4A, CAMP) and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat keratinocyte cultures with 12-HSA or a vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11][13]

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target AMP genes and housekeeping genes.[13] The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the expression of the housekeeping genes.[16]

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. infinitalab.com [infinitalab.com]

- 6. acme-hardesty.com [acme-hardesty.com]

- 7. researchgate.net [researchgate.net]

- 8. specialchem.com [specialchem.com]

- 9. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 12. elearning.unite.it [elearning.unite.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. kgt88.com [kgt88.com]

- 19. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. micomlab.com [micomlab.com]

- 21. Analysis of hardness measurement by ASTM D3363 pencil method [en1.nbchao.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 12-Hydroxystearic Acid-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 12-Hydroxystearic acid (12-HSA) in biological matrices. The method utilizes a stable isotope-labeled internal standard, 12-Hydroxystearic acid-d5 (12-HSA-d5), to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for various research and drug development applications where the monitoring of this hydroxylated fatty acid is crucial.

Introduction

12-Hydroxystearic acid is a saturated hydroxy fatty acid involved in various biological processes. It has been identified as a metabolite in plants and bacteria and has garnered interest for its potential roles in skin health and disease.[1] Studies have shown that 12-HSA can act as a peroxisome proliferator-activated receptor-α (PPARα) agonist and may modulate the WNT signaling pathway, suggesting its involvement in cellular proliferation and differentiation.[2] Given its biological relevance, a reliable quantitative method is essential for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This LC-MS/MS method provides the necessary sensitivity and specificity for accurate quantification.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of 12-HSA from a plasma sample. Optimization may be required for other biological matrices.

-

Thaw Samples : Thaw plasma samples on ice.

-

Aliquoting : Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of 12-Hydroxystearic acid-d5 internal standard (IS) solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 Methanol:Water with 0.1% formic acid).

-

Final Centrifugation : Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

-

Transfer to Autosampler Vials : Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System : A standard UHPLC or HPLC system.

-

Column : A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Methanol with 0.1% Formic Acid

-

Gradient Elution :

| Time (min) | %A | %B | Flow Rate (mL/min) |

| 0.0 | 15 | 85 | 0.3 |

| 5.0 | 0 | 100 | 0.3 |

| 7.0 | 0 | 100 | 0.3 |

| 7.1 | 15 | 85 | 0.3 |

| 10.0 | 15 | 85 | 0.3 |

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

Mass Spectrometry

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions :

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 12-HSA (Quantifier) | 299.3 | To be optimized | 100 | To be optimized |

| 12-HSA (Qualifier) | 299.3 | To be optimized | 100 | To be optimized |

| 12-HSA-d5 (IS) | 304.3 | To be optimized | 100 | To be optimized |

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of 12-HSA and 12-HSA-d5 into the mass spectrometer.

-

Ion Source Parameters :

-

IonSpray Voltage : -4500 V

-

Temperature : 500°C

-

Nebulizer Gas (Gas 1) : 50 psi

-

Heater Gas (Gas 2) : 50 psi

-

Curtain Gas : 35 psi

-

Collision Gas : Nitrogen

-

Data Presentation

Quantitative Data Summary

The following tables represent typical validation data for a method of this nature.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 12-HSA | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for 12-HSA quantification.

Signaling Pathways

Caption: 12-HSA activation of the PPARα signaling pathway.

Caption: Simplified overview of the canonical WNT signaling pathway.

References

Application Note: Quantitative Analysis of 12-Hydroxystearic Acid in Lipidomics using 12-Hydroxystearic Acid-d5 as an Internal Standard

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid found in various biological systems and is implicated in several physiological processes. Accurate quantification of 12-HSA is crucial for understanding its role in lipid metabolism and associated signaling pathways. This application note describes a robust and sensitive method for the quantitative analysis of 12-HSA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 12-Hydroxystearic acid-d5 (12-HSA-d5) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision.

Principle

This method utilizes the principle of stable isotope dilution. A known amount of 12-HSA-d5 is spiked into the sample at the beginning of the sample preparation process. Since 12-HSA-d5 is chemically identical to the endogenous 12-HSA, it experiences the same processing and analysis effects. By measuring the peak area ratio of the analyte (12-HSA) to the internal standard (12-HSA-d5), accurate quantification can be achieved. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocol

This protocol outlines the steps for the extraction, derivatization, and LC-MS/MS analysis of 12-HSA from biological samples such as plasma or tissue homogenates.

1. Materials and Reagents

-

12-Hydroxystearic acid (analytical standard)

-

12-Hydroxystearic acid-d5 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Hexane (B92381) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Internal Standard Spiking

-

Prepare a stock solution of 12-HSA-d5 in methanol.

-

Add a known amount of the 12-HSA-d5 internal standard solution to each biological sample to achieve a final concentration appropriate for the expected range of endogenous 12-HSA.

3. Lipid Extraction

-

To the sample containing the internal standard, add a 2:1 (v/v) mixture of methanol:chloroform (B151607).

-

Vortex the mixture vigorously for 2 minutes.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of methanol:chloroform:water.

-

Vortex again for 2 minutes and then centrifuge at 3000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen.

4. Saponification

-

Reconstitute the dried lipid extract in a solution of 0.5 M KOH in methanol.

-

Incubate the mixture at 60°C for 1 hour to hydrolyze the ester linkages and release the free fatty acids.

-

Allow the solution to cool to room temperature.

5. Acidification and Fatty Acid Extraction

-

Acidify the solution to a pH of approximately 3 by adding 1 M HCl.

-

Add an equal volume of hexane and vortex for 2 minutes to extract the free fatty acids.

-

Centrifuge at 1500 x g for 5 minutes.

-

Collect the upper hexane layer.

-

Repeat the hexane extraction and combine the organic phases.

-

Dry the pooled hexane extracts under a stream of nitrogen.

6. Sample Reconstitution

-

Reconstitute the dried fatty acid extract in a suitable volume of the initial LC mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

7. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of 12-HSA from other matrix components. A typical gradient might start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

MRM Transitions: The following transitions should be monitored. Note: The product ions for 12-HSA and 12-HSA-d5 are predicted based on common fragmentation patterns of fatty acids (loss of water and cleavage of the hydrocarbon chain). These should be optimized on the specific instrument used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 12-Hydroxystearic acid (12-HSA) | 299.3 | 281.3 (Quantifier) | Optimized for instrument |

| 185.1 (Qualifier) | Optimized for instrument | ||

| 12-Hydroxystearic acid-d5 (12-HSA-d5) | 304.3 | 286.3 (Quantifier) | Optimized for instrument |

| 185.1 (Qualifier) | Optimized for instrument |

8. Quantification

-

Generate a calibration curve using known concentrations of 12-HSA standard spiked with a constant amount of 12-HSA-d5 internal standard.

-

Plot the peak area ratio of 12-HSA to 12-HSA-d5 against the concentration of 12-HSA.

-

Determine the concentration of 12-HSA in the biological samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of 12-hydroxystearic acid using an LC-MS/MS method.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.1 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 0.4 - 3.2 ng/mL | [1][2] |

| Linearity (r²) | > 0.99 | [2] |

| Recovery | 80.8 - 109.4% | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 12-HSA.

Signaling Pathway

Caption: 12-HSA as a PPARα agonist signaling pathway.

References

Application Notes and Protocols for the Analysis of 12-Hydroxystearic Acid in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid with growing interest in various research fields due to its diverse biological activities and potential as a biomarker. Accurate and reliable quantification of 12-HSA in complex biological matrices such as plasma, serum, urine, and tissue is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the sample preparation of 12-HSA for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate sample preparation technique is critical to remove interfering substances like proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing analytical sensitivity and accuracy. The primary methods covered in this document include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Signaling Pathways Involving Hydroxy Fatty Acids

While the specific signaling pathways of 12-HSA are still under extensive investigation, it is known that hydroxy fatty acids can exert their effects through various receptors and signaling cascades. Two prominent pathways are the G-protein coupled receptor 84 (GPR84) and the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathways.

Sample Preparation Protocols

The following protocols are provided as a guide and may require optimization for specific applications and instrumentation.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and simple, suitable for high-throughput analysis. It is effective at removing the majority of proteins.

Materials:

-

Plasma or Serum Sample

-

Internal Standard (e.g., d4-12-HSA)

-

Ice-cold Acetonitrile

-

Vortex Mixer

-

Centrifuge (capable of 10,000 x g and 4°C)

-

Evaporation System (e.g., nitrogen evaporator or vacuum concentrator)

-

Mobile Phase for reconstitution

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine Samples